4-benzenesulfonamido-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide 4-benzenesulfonamido-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 886915-28-2
VCID: VC11861757
InChI: InChI=1S/C22H18N4O6S2/c1-33(28,29)18-13-9-16(10-14-18)21-24-25-22(32-21)23-20(27)15-7-11-17(12-8-15)26-34(30,31)19-5-3-2-4-6-19/h2-14,26H,1H3,(H,23,25,27)
SMILES: CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4
Molecular Formula: C22H18N4O6S2
Molecular Weight: 498.5 g/mol

4-benzenesulfonamido-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

CAS No.: 886915-28-2

Cat. No.: VC11861757

Molecular Formula: C22H18N4O6S2

Molecular Weight: 498.5 g/mol

* For research use only. Not for human or veterinary use.

4-benzenesulfonamido-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide - 886915-28-2

Specification

CAS No. 886915-28-2
Molecular Formula C22H18N4O6S2
Molecular Weight 498.5 g/mol
IUPAC Name 4-(benzenesulfonamido)-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Standard InChI InChI=1S/C22H18N4O6S2/c1-33(28,29)18-13-9-16(10-14-18)21-24-25-22(32-21)23-20(27)15-7-11-17(12-8-15)26-34(30,31)19-5-3-2-4-6-19/h2-14,26H,1H3,(H,23,25,27)
Standard InChI Key QJWJHHKGAXQRLW-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4
Canonical SMILES CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4

Introduction

Structural and Nomenclature Characteristics

Molecular Architecture

The compound features a central 1,3,4-oxadiazole ring substituted at the 2-position with a benzamide group and at the 5-position with a 4-methanesulfonylphenyl moiety. The benzamide component is further modified at the para position with a benzenesulfonamido group, creating a dual sulfonamide-oxadiazole architecture. The IUPAC name—4-(benzenesulfonamido)-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide—precisely reflects this substitution pattern.

Table 1: Key Molecular Descriptors

PropertyValue
CAS Number886915-28-2
Molecular FormulaC22H18N4O6S2\text{C}_{22}\text{H}_{18}\text{N}_{4}\text{O}_{6}\text{S}_{2}
Molecular Weight498.5 g/mol
SMILESCS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4
InChIKeyQJWJHHKGAXQRLW-UHFFFAOYSA-N

The planar oxadiazole ring contributes to aromatic stabilization, while the sulfonyl groups enhance polarity and potential hydrogen-bonding interactions .

Positional Isomerism and Comparative Analysis

A structural isomer, 3-benzenesulfonamido-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS No. 886909-17-7), demonstrates how methanesulfonyl group positioning influences physicochemical and biological properties . Though sharing the same molecular formula and weight, the meta-substituted isomer exhibits distinct electronic characteristics due to altered charge distribution across the phenyl ring. Such positional variations often lead to differences in target binding affinity and metabolic stability .

Table 2: Comparative Properties of Positional Isomers

Property4-Methanesulfonyl Isomer3-Methanesulfonyl Isomer
CAS Number886915-28-2886909-17-7
DensityNot reportedNot reported
Melting PointNot reportedNot reported
BioactivityUnder investigationModerate COX-II inhibition

Synthetic Methodologies

Oxadiazole Ring Formation

Synthesis typically begins with cyclization of semicarbazide derivatives. A reported protocol involves:

  • Condensation of 4-methanesulfonylbenzaldehyde with semicarbazide in acetic acid to form the semicarbazone intermediate.

  • Oxidative cyclization using bromine/NaOAc to yield 5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-amine .

Amide Coupling

The oxadiazol-2-amine undergoes BOP-mediated coupling with 4-benzenesulfonamidobenzoic acid to install the benzamide moiety. Critical parameters include:

  • Reaction temperature: 0–5°C to minimize racemization

  • Solvent: Anhydrous DMF

  • Yield: 62–68% after chromatographic purification .

Scheme 1: Synthetic Pathway

Benzaldehyde derivativesemicarbazideSemicarbazoneBr2/NaOAcOxadiazol-2-amineBOP couplingTarget compound\text{Benzaldehyde derivative} \xrightarrow{\text{semicarbazide}} \text{Semicarbazone} \xrightarrow{\text{Br}_2/\text{NaOAc}} \text{Oxadiazol-2-amine} \xrightarrow{\text{BOP coupling}} \text{Target compound}

Physicochemical and Spectroscopic Properties

Solubility and Partition Coefficients

The compound’s solubility profile remains uncharacterized, but structural analogs with dual sulfonyl groups exhibit:

  • LogP ≈ 2.3–2.7 (moderate lipophilicity)

  • Aqueous solubility <10 µg/mL at pH 7.4

  • Enhanced solubility in polar aprotic solvents (DMSO: >50 mg/mL) .

Stability Considerations

Preliminary stability studies on related N-(1,3,4-oxadiazol-2-yl)benzamides indicate:

  • pH-dependent hydrolysis of the oxadiazole ring (t₁/₂ = 4.7 h at gastric pH 1.2)

  • Photodegradation under UV light (λ > 300 nm) via sulfonyl group oxidation .

Biological Activity and Mechanistic Insights

Table 3: Antimicrobial Activity of Structural Analogs

CompoundS. aureus MIC (µg/mL)E. faecalis MIC (µg/mL)
HSGN-235 (CF3O-substituted)0.250.5
HSGN-237 (F-substituted)0.51.0
Target compound (predicted)0.5–2.0*1.0–4.0*
*Estimated based on structural similarity

Mechanistically, these analogs disrupt membrane potential and inhibit ATP synthesis, suggesting a possible bactericidal mode of action .

Enzyme Inhibition Hypotheses

The benzenesulfonamide moiety is a known pharmacophore for carbonic anhydrase and COX-II inhibition. Molecular docking studies predict:

  • Strong interaction with COX-II active site (ΔG = -9.8 kcal/mol)

  • Hydrogen bonding with His90 and Arg513 residues

  • π-π stacking with Tyr355 .

Future Research Directions

Priority Investigations

  • Comprehensive ADMET Profiling: Evaluate permeability (Caco-2 assay), hepatotoxicity (CYP inhibition), and plasma protein binding.

  • Target Deconvolution: Use chemical proteomics to identify binding partners beyond preliminary predictions.

  • Isomer Comparison Studies: Compare 3- vs. 4-methanesulfonyl analogs in enzymatic and cellular assays .

Synthetic Optimization

  • Introduce fluorine atoms to enhance metabolic stability

  • Explore prodrug strategies (e.g., esterification of sulfonamide) to improve bioavailability

  • Develop nanocrystal formulations to address solubility limitations .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator